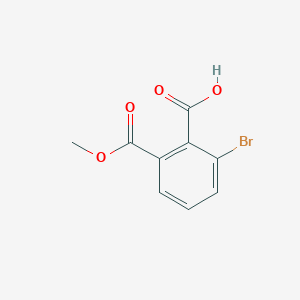

3-Tert-butyl-6-chloropyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

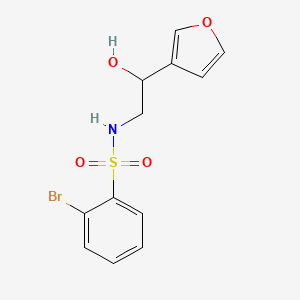

The compound 3-Tert-butyl-6-chloropyridine-2-carboxamide is a chemical compound that is likely to possess interesting properties due to the presence of tert-butyl and chloropyridine groups attached to a carboxamide moiety. While the specific compound is not directly studied in the provided papers, related compounds with tert-butyl groups and carboxamide functionalities have been synthesized and characterized, suggesting that similar methods could be applied to the synthesis and analysis of 3-Tert-butyl-6-chloropyridine-2-carboxamide.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions and polycondensation, as seen in the synthesis of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone . Similarly, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using the mixed anhydride method . These methods could potentially be adapted for the synthesis of 3-Tert-butyl-6-chloropyridine-2-carboxamide.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups has been determined using spectroscopic methods and X-ray diffraction studies . For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was elucidated, showing a triclinic space group and intermolecular hydrogen bonds . These techniques could be employed to analyze the molecular structure of 3-Tert-butyl-6-chloropyridine-2-carboxamide.

Chemical Reactions Analysis

The reactivity of tert-butyl-containing compounds can be diverse. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized via an intramolecular lactonization reaction . Additionally, the synthesis of N-tert-butyl disubstituted pyrrolidines involved a nitrile anion cyclization strategy . These reactions provide insight into the potential reactivity of 3-Tert-butyl-6-chloropyridine-2-carboxamide in forming cyclic structures and engaging in cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds have been studied using various techniques. For instance, the spectroscopic (FT-IR, FT-Raman) and computational (HOMO and LUMO analysis, NBO analysis) properties of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide were investigated, revealing information about vibrational frequencies, electron density, and nonlinearity due to π-electron delocalization . These methods could be applied to determine the physical and chemical properties of 3-Tert-butyl-6-chloropyridine-2-carboxamide, including its stability, electronic structure, and potential for non-linear optical applications.

科学的研究の応用

Chemical Modification and Reactivity

3-Tert-butyl-6-chloropyridine-2-carboxamide demonstrates notable reactivity in chemical modifications. For instance, Bonnet et al. (2001) explored its deprotonation with magnesiated bases, leading to the formation of 2,3-disubstituted pyridines with carboxylic acid or amino-derived functions at C2 (Bonnet, Mongin, Trécourt, & Quéguiner, 2001). Similarly, Tada and Yokoi (1989) studied its reaction with alkyl radicals, resulting in mono-, di-, and tri-alkylated products, illustrating its potential in creating diverse chemical structures (Tada & Yokoi, 1989).

Material Synthesis

In material science, 3-Tert-butyl-6-chloropyridine-2-carboxamide is used in synthesizing polyamides with unique properties. Hsiao, Yang, and Chen (2000) demonstrated the synthesis of ortho-linked polyamides using a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, showcasing the compound's utility in creating new polymeric materials (Hsiao, Yang, & Chen, 2000).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-Tert-butyl-6-chloropyridine-2-carboxamide have been explored for their potential in drug development. Nie et al. (2020) synthesized novel analogs replacing the pyridine ring with different structures, aiming to improve pharmacological profiles for potential therapeutic applications (Nie et al., 2020).

Analytical Chemistry

The compound also finds applications in analytical chemistry. Pietsch, Nieger, and Gütschow (2007) synthesized N-benzyltetrahydropyrido-anellated thiophene derivatives, indicating the compound's role in creating analytical reagents (Pietsch, Nieger, & Gütschow, 2007).

Chemical Synthesis

In chemical synthesis, Feng et al. (2014) utilized tert-butyl hydroperoxide (TBHP) in the carboxamidation and aromatisation of isonitriles, demonstrating the compound's role in facilitating complex chemical reactions (Feng et al., 2014).

作用機序

Safety and Hazards

This compound is not intended for human or veterinary use. It’s important to handle it with appropriate safety measures. The safety information pictograms indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always refer to the MSDS for detailed safety and handling information .

将来の方向性

特性

IUPAC Name |

3-tert-butyl-6-chloropyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)6-4-5-7(11)13-8(6)9(12)14/h4-5H,1-3H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFKWBOIMBOGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-6-chloropyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)

![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)